![molecular formula C12H22N2O B3039081 4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine CAS No. 956792-06-6](/img/structure/B3039081.png)
4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine
Übersicht
Beschreibung
4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine (4-MPM) is an organic compound belonging to the morpholine family of compounds. It is a white solid with a melting point of 106-107°C, and is soluble in water and organic solvents. It has been studied for its potential applications in scientific research, and has been found to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine has been studied for its potential applications in scientific research. It has been found to be useful in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. It has also been used to study the effects of drugs on cells, as it can be used to block the activity of certain receptors. Additionally, this compound has been used to study the effects of toxins on cells, as it can be used to block the activity of certain toxins.
Wirkmechanismus
4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine acts as an inhibitor of enzymes and receptors. It binds to the active sites of enzymes and receptors, blocking their activity. This inhibition can be used to study the effects of drugs, toxins, and other substances on cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes and receptors, which can be used to study the effects of drugs, toxins, and other substances on cells. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, and it has also been found to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine in lab experiments is that it can be used to study the effects of drugs, toxins, and other substances on cells. Additionally, this compound is relatively safe and non-toxic, making it suitable for use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound has a relatively short half-life, meaning that it must be used quickly after synthesis.
Zukünftige Richtungen
There are several potential future directions for the use of 4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine in scientific research. For example, it could be used to study the effects of new drugs and toxins on cells. Additionally, this compound could be used to study the effects of environmental toxins on cells. Additionally, this compound could be used to study the effects of different environmental conditions on cells. Finally, this compound could be used to study the effects of different diets on cells.
Eigenschaften
IUPAC Name |
4-[(E)-3-(1-methylpyrrolidin-2-yl)prop-2-enyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-13-6-2-4-12(13)5-3-7-14-8-10-15-11-9-14/h3,5,12H,2,4,6-11H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLNSGXFNPATIF-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=CCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC1/C=C/CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



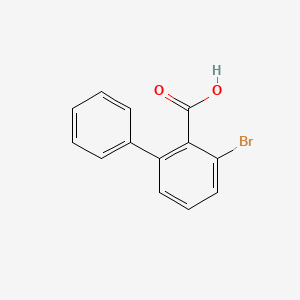
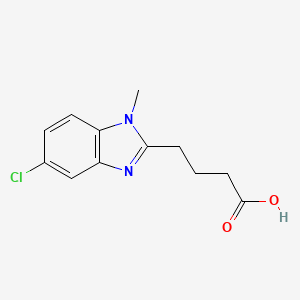
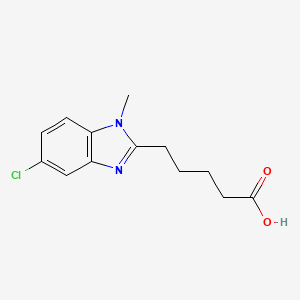
![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)
![3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one](/img/structure/B3039006.png)
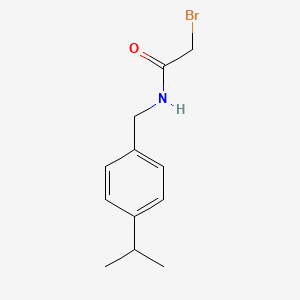
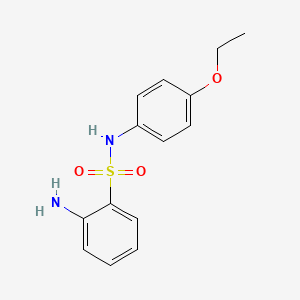
![6-chloro-N-[2-(2-methoxyphenoxy)ethyl]pyridazin-3-amine](/img/structure/B3039013.png)
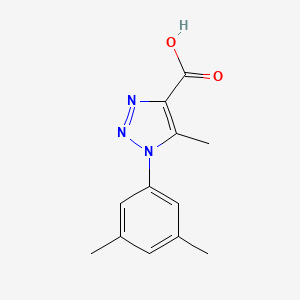

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039016.png)
![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3039018.png)
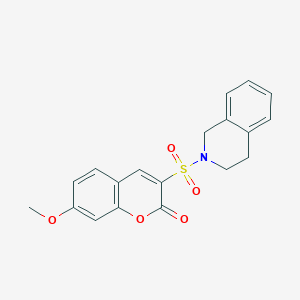
![4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide](/img/structure/B3039020.png)